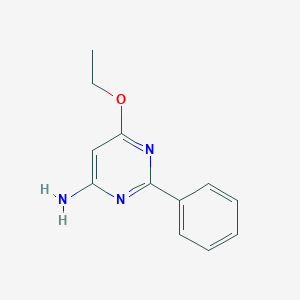

6-Ethoxy-2-phenylpyrimidin-4-amine

Description

6-Ethoxy-2-phenylpyrimidin-4-amine (CAS# 119225-03-5) is a pyrimidine derivative with the molecular formula C₁₂H₁₃N₃O and a molecular weight of 215.25 g/mol . Its structure features:

- A pyrimidine core with substituents at positions 2, 4, and 5.

- A phenyl group at position 2.

- An ethoxy group (-OCH₂CH₃) at position 6.

- An amine group (-NH₂) at position 3.

This compound serves as a scaffold for biologically active molecules, with structural modifications often targeting positions 5 and 6 to optimize pharmacological properties .

Properties

CAS No. |

119225-03-5 |

|---|---|

Molecular Formula |

C12H13N3O |

Molecular Weight |

215.25 g/mol |

IUPAC Name |

6-ethoxy-2-phenylpyrimidin-4-amine |

InChI |

InChI=1S/C12H13N3O/c1-2-16-11-8-10(13)14-12(15-11)9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H2,13,14,15) |

InChI Key |

UTDPBEMMXXAYHJ-UHFFFAOYSA-N |

SMILES |

CCOC1=NC(=NC(=C1)N)C2=CC=CC=C2 |

Canonical SMILES |

CCOC1=NC(=NC(=C1)N)C2=CC=CC=C2 |

Synonyms |

4-Pyrimidinamine,6-ethoxy-2-phenyl-(9CI) |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial and Anticancer Properties

Research indicates that 6-Ethoxy-2-phenylpyrimidin-4-amine exhibits potential as a pharmaceutical agent due to its ability to interact with various biological targets. It has been studied for its antimicrobial and anticancer properties, making it a candidate for the development of new therapeutic agents. The compound's structure allows it to inhibit certain enzymes involved in disease pathways, which can lead to reduced proliferation of cancer cells or microbial growth .

Anti-inflammatory Effects

The compound has also shown promise in anti-inflammatory applications. Studies reveal that pyrimidine derivatives can inhibit nitric oxide (NO) production in immune cells, suggesting their utility in treating inflammatory conditions. For instance, 5-substituted pyrimidines have been found to suppress NO production significantly, indicating a potential pathway for developing anti-inflammatory drugs .

Biological Research Applications

Cellular Mechanisms and Pathways

In biological research, 6-Ethoxy-2-phenylpyrimidin-4-amine is utilized to investigate various cellular mechanisms. Researchers have employed this compound to probe the effects on signaling pathways and gene expression related to inflammation and cancer progression. Its ability to modulate enzyme activity makes it a valuable tool for studying complex biological processes .

Drug Development and Screening

The compound serves as a lead structure in drug development programs. Its derivatives are synthesized and screened for biological activity against targets such as cyclooxygenase (COX) enzymes, which are implicated in inflammation and cancer. The identification of effective inhibitors can lead to the development of novel therapeutics .

Industrial Applications

Synthesis of Bioactive Molecules

In industrial settings, 6-Ethoxy-2-phenylpyrimidin-4-amine may be used as an intermediate in the synthesis of other bioactive compounds. Its unique chemical properties facilitate the creation of more complex molecules that can have various applications in pharmaceuticals and agrochemicals .

| Compound | Activity Type | IC50 (µM) | Reference |

|---|---|---|---|

| 5-Fluoro-2-amino-4,6-dichloropyrimidine | Anti-inflammatory | 2 | |

| 6-Ethoxy-2-phenylpyrimidin-4-amine | Anticancer | TBD | |

| 5-Methylsulfonylphenylpyrimidine | COX Inhibition | 1 - 5 |

Case Studies

-

Inhibition of Nitric Oxide Production

A study demonstrated that derivatives of pyrimidines, including those similar to 6-Ethoxy-2-phenylpyrimidin-4-amine, inhibited immune-mediated NO production in mouse peritoneal cells. The most effective compounds showed significant suppression at concentrations as low as 2.5 µM, highlighting their potential for anti-inflammatory drug development . -

Anticancer Screening

Another investigation focused on the anticancer properties of pyrimidine derivatives. The study revealed that certain modifications on the pyrimidine ring could enhance cytotoxicity against cancer cell lines, suggesting that structural variations could lead to improved therapeutic efficacy .

Comparison with Similar Compounds

Substituent Variations at Position 5

Modifications at position 5 significantly influence biological activity and intermolecular interactions.

Key Findings :

Substituent Variations at Position 6

The ethoxy group at position 6 distinguishes 6-Ethoxy-2-phenylpyrimidin-4-amine from analogues with methyl, chloro, or trifluoromethyl groups.

Key Findings :

Substituent Variations at Position 4

The amine group at position 4 is conserved in many analogues, but substitutions on adjacent aryl rings modulate activity.

Key Findings :

- Fluorine substitution on the aryl ring (e.g., 4-fluorophenyl) enhances anticancer activity, possibly due to increased electronegativity and metabolic stability .

- Methoxy groups improve solubility but may reduce membrane penetration compared to hydrophobic substituents .

Structural and Intermolecular Interaction Analysis

Hydrogen Bonding and Crystal Packing

- 6-Ethoxy-2-phenylpyrimidin-4-amine analogues exhibit diverse hydrogen-bonding patterns: Compound III forms N–H⋯N bonds and π-π stacking, creating dimeric structures . Fluorophenyl derivatives (e.g., N-(2-fluorophenyl)-5-[(4-ethoxyphenyl)aminomethyl]) display C–H⋯O interactions, linking molecules into chains .

- Ethoxy groups participate in C–H⋯O hydrogen bonds , stabilizing crystal lattices more effectively than methyl or chloro groups .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-Ethoxy-2-phenylpyrimidin-4-amine, and how can reaction conditions be optimized for higher yields?

- Methodology : Synthesis typically involves condensation reactions of substituted pyrimidine precursors with ethoxy and phenyl groups. For example, refluxing intermediates like 2-phenylpyrimidin-4-amine with ethoxy-containing reagents in ethanol or DMF under alkaline conditions (e.g., LiOH or NaOH) can yield the target compound . Optimization includes adjusting stoichiometry, temperature (reflux vs. room temperature), and solvent polarity. Lower yields (7–24%) in similar compounds suggest the need for stepwise purification (e.g., column chromatography with ethyl acetate/petroleum ether gradients) to isolate pure products .

Q. How is the purity and structural identity of 6-Ethoxy-2-phenylpyrimidin-4-amine validated experimentally?

- Methodology :

- Melting Point Analysis : Compare experimental melting points (e.g., 149–218°C for analogous pyrimidines) with literature values to assess purity .

- NMR Spectroscopy : Use H and C NMR to confirm substituent positions. For example, ethoxy groups typically show signals at δ 1.3–1.5 ppm (CH) and δ 4.0–4.5 ppm (OCH) .

- Elemental Analysis : Match experimental C/H/N percentages with theoretical values (e.g., ±0.3% deviation) to verify stoichiometry .

Q. What solvent systems are effective for recrystallizing 6-Ethoxy-2-phenylpyrimidin-4-amine?

- Methodology : Ethanol or ethanol/water mixtures are commonly used for recrystallization due to the compound’s moderate solubility in polar solvents. Slow cooling from hot, saturated solutions enhances crystal formation. For derivatives, silica gel chromatography with ethyl acetate/petroleum ether (2:8) is recommended for purification .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in 6-Ethoxy-2-phenylpyrimidin-4-amine derivatives?

- Methodology : Single-crystal X-ray diffraction provides precise dihedral angles and hydrogen-bonding networks. For example, intramolecular N–H⋯N bonds in analogous compounds stabilize conformations, with dihedral angles between pyrimidine and phenyl rings ranging from 5–12° . Weak interactions like C–H⋯π or C–H⋯O bonds (e.g., involving methoxy groups) further stabilize crystal packing . Such data resolves discrepancies in substituent orientation compared to computational models .

Q. What strategies are used to evaluate the biological activity of 6-Ethoxy-2-phenylpyrimidin-4-amine, and how are structure-activity relationships (SAR) analyzed?

- Methodology :

- In vitro Assays : Test antileukemic or antimicrobial activity via cell viability assays (e.g., MTT) at varying concentrations (e.g., 1–100 µM) .

- SAR Analysis : Compare substituent effects (e.g., ethoxy vs. methoxy groups) on bioactivity. For example, bulky substituents may enhance binding to kinase active sites, as seen in CDK inhibitors .

- 3D-QSAR Modeling : Use computational tools to correlate electronic/steric features (e.g., Hammett constants) with activity trends .

Q. How can contradictory data on reaction yields or biological activity be reconciled in studies of pyrimidine derivatives?

- Methodology :

- Yield Variability : Re-evaluate reaction parameters (e.g., catalyst loading, moisture sensitivity) or byproduct formation via LC-MS .

- Bioactivity Discrepancies : Cross-validate assays using standardized protocols (e.g., same cell lines, incubation times). For example, differences in IC values may arise from assay conditions (e.g., serum content) .

Q. What computational methods are employed to predict the reactivity or stability of 6-Ethoxy-2-phenylpyrimidin-4-amine?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.